molecular formula C39H56N6O5S B026026 Tirilazad mesylate CAS No. 110101-67-2

Tirilazad mesylate

Cat. No. B026026
CAS RN: 110101-67-2
M. Wt: 721 g/mol
InChI Key: HPZOOQSXPMEJBV-ODCFVKFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirilazad mesylate is a synthetic compound that has been extensively studied for its neuroprotective properties. It belongs to the class of 21-aminosteroids and has been shown to have potential therapeutic applications for a variety of neurological disorders.

Mechanism of Action

Tirilazad mesylate exerts its neuroprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. It also modulates the inflammatory response by inhibiting the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate has been shown to protect neuronal cells from apoptosis and necrosis by regulating the expression of Bcl-2 family proteins.
Biochemical and Physiological Effects:
Tirilazad mesylate has been shown to have a variety of biochemical and physiological effects. It reduces the production of reactive oxygen species, inhibits the activation of caspase-3, and reduces the expression of pro-inflammatory cytokines and chemokines. Tirilazad mesylate also increases the expression of Bcl-2 family proteins and promotes neuronal survival.

Advantages and Limitations for Lab Experiments

Tirilazad mesylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its neuroprotective properties and has been shown to have potential therapeutic applications for a variety of neurological disorders. However, Tirilazad mesylate also has limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and requires frequent dosing.

Future Directions

There are several future directions for the study of Tirilazad mesylate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications for other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new analogs of Tirilazad mesylate may lead to the discovery of compounds with improved neuroprotective properties.

Scientific Research Applications

Tirilazad mesylate has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications for a variety of neurological disorders such as traumatic brain injury, stroke, and spinal cord injury. Tirilazad mesylate has also been studied for its potential to prevent neuronal cell death caused by oxidative stress.

properties

CAS RN

110101-67-2

Product Name

Tirilazad mesylate

Molecular Formula

C39H56N6O5S

Molecular Weight

721 g/mol

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid

InChI

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1

InChI Key

HPZOOQSXPMEJBV-ODCFVKFUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O

Other CAS RN

110101-67-2

Related CAS

111793-42-1 (mesylate:hydrate)

synonyms

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tirilazad mesylate
Reactant of Route 2
Reactant of Route 2
Tirilazad mesylate
Reactant of Route 3
Reactant of Route 3
Tirilazad mesylate
Reactant of Route 4
Reactant of Route 4
Tirilazad mesylate
Reactant of Route 5
Reactant of Route 5
Tirilazad mesylate
Reactant of Route 6
Tirilazad mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.